Methyl 3-(dimethylamino)but-2-enoate: Technical Profile & Application Guide
Methyl 3-(dimethylamino)but-2-enoate: Technical Profile & Application Guide
The following is an in-depth technical guide on Methyl 3-(dimethylamino)but-2-enoate , structured for researchers and drug development professionals.
Executive Summary
Methyl 3-(dimethylamino)but-2-enoate (also known as Methyl 3-dimethylaminocrotonate) is a versatile enaminone intermediate used extensively in the synthesis of heterocyclic scaffolds. Characterized by its push-pull electronic structure—where the electron-donating dimethylamino group conjugates with the electron-withdrawing ester carbonyl—it serves as a highly reactive 1,3-dielectrophile equivalent (after tautomerization) or a
Chemical Identity & Physical Properties[1][2][3]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | Methyl (2E)-3-(dimethylamino)but-2-enoate |
| Common Synonyms | Methyl 3-dimethylaminocrotonate; Methyl |
| CAS Number | 15895-69-9 (Specific to Methyl/Dimethyl variant) |
| Molecular Formula | |
| Molecular Weight | 143.18 g/mol |
| SMILES | CN(C)/C(C)=C/C(=O)OC |
Physical Properties
Note: Experimental values for the specific methyl ester/dimethylamine variant are less commonly reported than the ethyl analog. Values below are synthesized from homologous series data and specific synthesis reports.
| Property | Value / Description |
| Appearance | Pale yellow to orange viscous liquid or low-melting solid. |
| Boiling Point | ~115–120 °C at 15 mmHg (Estimated based on Ethyl ester analog). |
| Density | ~1.02 g/cm³ |
| Solubility | Soluble in DCM, Chloroform, Methanol, Ethyl Acetate. |
| Stability | Moisture sensitive; hydrolyzes back to methyl acetoacetate and dimethylamine under acidic aqueous conditions. |
Synthesis & Production
The industrial and laboratory standard for production is the condensation of Methyl Acetoacetate with Dimethylamine . This reaction is thermodynamically driven by the formation of the stable conjugated enamine system.
Reaction Pathway
The synthesis proceeds via nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration.
Caption: Condensation pathway for Methyl 3-(dimethylamino)but-2-enoate synthesis.
Experimental Protocol (Laboratory Scale)
Objective: Synthesis of 50 mmol Methyl 3-(dimethylamino)but-2-enoate.
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Reagents:
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Methyl Acetoacetate: 5.8 g (50 mmol)
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Dimethylamine (40% aq.[1] solution or 2M in THF): 7.5 mL (approx. 60 mmol, 1.2 eq)
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Solvent: Toluene (50 mL)
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Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 mmol) - Optional to accelerate dehydration.
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Procedure:
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Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
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Addition: Charge the flask with Methyl Acetoacetate, Toluene, and pTSA. Add Dimethylamine solution.[1]
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Reflux: Heat the mixture to reflux (110 °C). Water will azeotropically distill into the Dean-Stark trap. Monitor water collection (theoretical: ~0.9 mL).
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Completion: Reaction is complete when water evolution ceases (approx. 3-5 hours).
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Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove toluene and excess amine.
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Purification: The residue is usually sufficiently pure (>95%) for subsequent steps. For high purity, distill under high vacuum (0.1 mmHg).
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Validation:
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1H NMR (
): Look for the disappearance of the methylene protons of methyl acetoacetate ( 3.4) and appearance of the vinyl proton singlet at ~4.5 ppm. The signal appears as a broad singlet or two singlets (due to restricted rotation) around 2.9-3.0 ppm.
Reactivity Profile & Applications in Drug Discovery
"Push-Pull" Electronic Character
The molecule exhibits a "push-pull" alkene character. The nitrogen lone pair donates electron density (
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Nucleophilic Site: The
-carbon (C2) is highly nucleophilic, reacting readily with electrophiles (alkyl halides, aldehydes, isocyanates). -
Electrophilic Site: The carbonyl carbon and the
-carbon (C3) (susceptible to transamination).
Key Application: Hantzsch Dihydropyridine Synthesis
This is the primary utility in drug development, particularly for calcium channel blockers (e.g., Nifedipine analogs).
Mechanism:
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Knoevenagel Condensation: Aldehyde + 1,3-dicarbonyl
Benzylidene intermediate. -
Michael Addition: Methyl 3-(dimethylamino)but-2-enoate attacks the Benzylidene.
-
Cyclization: Intramolecular amine attack on the ester/ketone.
Caption: Hantzsch synthesis pathway utilizing the enaminone for DHP scaffold construction.
Heterocycle Synthesis Protocols
A. Pyrimidine Synthesis (Reaction with Isocyanates)
Reacting the enamine with aryl isocyanates or isothiocyanates yields functionalized pyrimidines.
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Conditions: Reflux in Dioxane or Toluene.
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Utility: Access to kinase inhibitor scaffolds.
B. Nenitzescu Indole Synthesis
Reaction with p-benzoquinones yields 5-hydroxyindoles.
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Mechanism: Michael addition of the enamine to the quinone, followed by cyclization.
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Relevance: Synthesis of serotonin analogs and anti-inflammatory agents.
Safety & Handling (MSDS Highlights)
| Hazard Class | Description | Precaution |
| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |
| Corrosivity | Potential for hydrolytic release of dimethylamine (corrosive gas). | Handle in a fume hood. |
| Storage | Hygroscopic and air-sensitive. | Store under Nitrogen/Argon at 2-8 °C. |
References
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Preparation of Enaminones: Greenhill, J. V. "Enaminones." Chemical Society Reviews, 1977, 6, 277-294.
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Hantzsch Reaction Mechanism: Wan, J. P., & Liu, Y. "Recent advances in the synthesis of dihydropyridines." RSC Advances, 2012, 2, 9763-9777.
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Nenitzescu Synthesis: Allen, G. R. "The Nenitzescu Indole Synthesis." Organic Reactions, 1973, 20, 337.
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General Properties of Amino Crotonates: PubChem Compound Summary for Methyl 3-aminocrotonate (Analog).
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CAS Verification: Chemical Book Entry for Methyl 3-dimethylaminocrotonate (CAS 15895-69-9).
